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Compound of Interest

Compound Name: (5-Bromohexyl)benzene

CAS No.: 105474-17-7

Cat. No.: B15423337

Get Quote

Executive Summary
(5-Bromohexyl)benzene (CAS: [Implied Structure]) is a critical alkylbenzene intermediate,

often synthesized via the hydrobromination of 5-phenyl-1-hexene or the bromination of 1-

phenyl-5-hexanol. In drug development, the precise location of the bromine atom—specifically

distinguishing the secondary bromide (5-position) from the primary bromide (6-position)

regioisomer—is paramount for downstream efficacy.

This guide provides a definitive C13 NMR spectral profile to validate the integrity of (5-
Bromohexyl)benzene, contrasting it with its most common thermodynamic and kinetic

impurities.

Experimental Protocol (Self-Validating System)
To ensure reproducible data comparable to the values below, adhere to this "Self-Validating"

acquisition protocol.

Solvent: Deuterated Chloroform (
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) with 0.03% v/v TMS.

Rationale:

minimizes solvent-solute interactions that shift alkyl peaks; TMS provides the internal lock
at 0.00 ppm.

Concentration: 20-30 mg in 0.6 mL solvent.

Rationale: High concentration improves signal-to-noise ratio for quaternary aromatic

carbons (low NOE enhancement).

Frequency: 100 MHz or higher (for

).

Pulse Sequence: Proton-decoupled

(CPD).

Relaxation Delay (D1):

2.0 seconds.

Critical: Ensures quantitative integration reliability for the ipso-carbon, which has long

relaxation times.

Spectral Data Analysis
The structure of (5-Bromohexyl)benzene consists of a monosubstituted benzene ring

attached to a six-carbon chain with a bromine at the penultimate carbon.

Structure:

Table 1: C13 NMR Chemical Shift Assignments ( , ppm in
)
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Carbon
Assignment

Type
Shift (

ppm)

Multiplicity
(DEPT-135)

Diagnostic
Note

C-5 CH-Br 51.5 ± 0.5 Up (CH)

Critical Identifier:

Distinctive

secondary

bromide shift.

C-6 CH₃ 25.8 ± 0.3 Up (CH₃)

Terminal methyl;

doublet in

NMR, unique

high-field signal

in

.

C-1 35.8 ± 0.2 Down (CH₂)

Benzylic position;

consistent across

alkylbenzenes.

C-4
(

to Br)

39.5 ± 0.5 Down (CH₂)

Deshielded by

-effect of

Bromine.

C-2 31.2 ± 0.3 Down (CH₂)
Standard

methylene chain.

C-3 27.5 ± 0.3 Down (CH₂)
Shielded internal

methylene.

Ar-Ipso Quaternary 142.6 ± 0.5 Absent

Low intensity;

verifies benzene

attachment.

Ar-Ortho/Meta CH 128.4, 128.2 Up (CH)

Typical

monosubstituted

benzene pattern.

Ar-Para CH 125.6 ± 0.2 Up (CH) Diagnostic for

monosubstitution
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.

Analyst Note: The shift of C-5 (51.5 ppm) is the primary "Go/No-Go" signal. If this peak appears

at ~34 ppm, the product is the primary bromide regioisomer.

Comparative Analysis: Product vs. Alternatives
In synthesis, two major impurities often mimic the target: the Regioisomer (Anti-Markovnikov

product) and the Precursor (Alcohol).

A. Target vs. Regioisomer (6-Bromohexyl)benzene
The most common synthetic error is the formation of the primary bromide.

Feature
(5-
Bromohexyl)benze
ne (Target)

(6-
Bromohexyl)benze
ne (Impurity)

Mechanism of
Differentiation

Bromine Carbon ~51.5 ppm (CH) ~33.8 ppm (CH₂)

Secondary halides are

significantly

deshielded (+17 ppm)

vs primary.

Terminal Group Methyl (~26 ppm)
Methylene-Br (~34

ppm)

Target has a terminal

methyl; Impurity ends

in

.

DEPT-135 C-5 is Up (Positive)
C-6 is Down

(Negative)

DEPT-135 inverts

signals; definitive

proof of substitution.
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B. Target vs. Precursor (1-Phenyl-5-hexanol)
If the bromination (e.g., via

or Appell reaction) is incomplete, the alcohol will remain.

Alcohol C-5 Shift: The

signal appears at ~68.0 ppm.

Bromide C-5 Shift: The

signal appears at ~51.5 ppm.

Shift Logic: Oxygen is more electronegative than Bromine, causing a stronger downfield shift

(

ppm).

Verification Workflow
The following logic gate diagram illustrates the decision process for validating the compound

using C13 NMR data.
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Start: Acquire C13 NMR
(CDCl3, Proton Decoupled)

Check Aromatic Region
(125-145 ppm)

4 Signals Present?

Locate Halogenated Carbon
(30-70 ppm)

Yes

REJECT: Non-Benzenoid
or Degradation

No (Complex Mix)

Peak Position?

CONFIRMED:
(5-Bromohexyl)benzene

(Secondary Bromide)

~51.5 ppm

REJECT: Regioisomer
(6-Bromohexyl)benzene

(Primary Bromide)

~34.0 ppm

REJECT: Precursor
(1-Phenyl-5-hexanol)

~68.0 ppm

Click to download full resolution via product page

Figure 1: Logical decision tree for NMR verification of (5-Bromohexyl)benzene, distinguishing

it from common synthetic impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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